molecular formula C16H13N3O3 B5853317 5-(2-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

5-(2-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5853317
M. Wt: 295.29 g/mol
InChI Key: WQOSPVHUHGTXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 5-(2-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In anticancer research, this compound induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In anti-inflammatory research, it inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase-2. In Alzheimer's disease research, it inhibits the aggregation of amyloid-beta peptides and reduces oxidative stress. In material science, this compound exhibits semiconducting properties due to its extended pi-conjugation system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole have been extensively studied. In vitro studies have shown that this compound has low toxicity towards normal cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. In animal studies, this compound has been shown to have low toxicity and good bioavailability, indicating its potential as a drug candidate.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments include its low toxicity towards normal cells, good bioavailability, and versatile applications in different fields of scientific research. However, some limitations should be considered, such as the difficulty in synthesizing the compound and the need for further studies to determine its long-term toxicity and pharmacokinetics.

Future Directions

There are several future directions for the research on 5-(2-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for the treatment of cancer, inflammation, and Alzheimer's disease. In material science, the development of new organic semiconductors based on this compound may lead to the fabrication of efficient optoelectronic devices. In analytical chemistry, the use of this compound as a reference standard for the analysis of pharmaceuticals and environmental samples may be expanded to include other compounds. Additionally, the synthesis of new derivatives of 5-(2-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole may lead to the discovery of new compounds with improved properties.

Synthesis Methods

Several methods have been developed for the synthesis of 5-(2-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One of the most common methods is the reaction of 2-amino-5-(2-methyl-3-nitrophenyl)thiophene-3-carboxylic acid with acetic anhydride and phosphorus oxychloride in the presence of triethylamine. Another method involves the condensation of 3-methylbenzohydrazide with 2-methyl-3-nitrobenzoic acid in the presence of thionyl chloride, followed by cyclization with acetic anhydride and phosphorus oxychloride. The purity of the synthesized compound can be confirmed using different analytical methods, such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Scientific Research Applications

5-(2-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been used in various fields of scientific research, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, as it inhibits the proliferation of cancer cells by inducing apoptosis. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In material science, 5-(2-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of organic semiconductors and as a fluorescent probe for the detection of metal ions. In analytical chemistry, this compound has been used as a reference standard for the analysis of pharmaceuticals and environmental samples.

properties

IUPAC Name

5-(2-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-5-3-6-12(9-10)15-17-16(22-18-15)13-7-4-8-14(11(13)2)19(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOSPVHUHGTXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

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